molecular formula C7H4F5NO B3110791 3,5-Difluoro-4-(trifluoromethoxy)aniline CAS No. 1806305-39-4

3,5-Difluoro-4-(trifluoromethoxy)aniline

Cat. No.: B3110791
CAS No.: 1806305-39-4
M. Wt: 213.1 g/mol
InChI Key: VXWCYNJUPCSXGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Difluoro-4-(trifluoromethoxy)aniline is an organic compound with the molecular formula C7H4F5NO. It is characterized by the presence of both difluoro and trifluoromethoxy groups attached to an aniline core. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reduction of 4-trifluoromethoxy-nitrobenzene to obtain 4-trifluoromethoxyaniline . The difluoro groups can be introduced through halogen exchange reactions or direct fluorination techniques.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale fluorination processes using specialized reagents and catalysts to ensure high yield and purity. The exact industrial methods can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-4-(trifluoromethoxy)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alkoxides.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3,5-Difluoro-4-(trifluoromethoxy)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4-(trifluoromethoxy)aniline involves its interaction with molecular targets through its functional groups. The electron-withdrawing effects of the fluorine atoms can influence the compound’s reactivity and binding affinity to various biological targets. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Difluoro-4-(trifluoromethoxy)aniline is unique due to the combination of both difluoro and trifluoromethoxy groups on the aniline ring. This unique substitution pattern imparts distinct electronic and steric properties, making it valuable for specific chemical reactions and applications.

Properties

IUPAC Name

3,5-difluoro-4-(trifluoromethoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F5NO/c8-4-1-3(13)2-5(9)6(4)14-7(10,11)12/h1-2H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXWCYNJUPCSXGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)OC(F)(F)F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F5NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Difluoro-4-(trifluoromethoxy)aniline
Reactant of Route 2
Reactant of Route 2
3,5-Difluoro-4-(trifluoromethoxy)aniline
Reactant of Route 3
Reactant of Route 3
3,5-Difluoro-4-(trifluoromethoxy)aniline
Reactant of Route 4
Reactant of Route 4
3,5-Difluoro-4-(trifluoromethoxy)aniline
Reactant of Route 5
3,5-Difluoro-4-(trifluoromethoxy)aniline
Reactant of Route 6
Reactant of Route 6
3,5-Difluoro-4-(trifluoromethoxy)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.